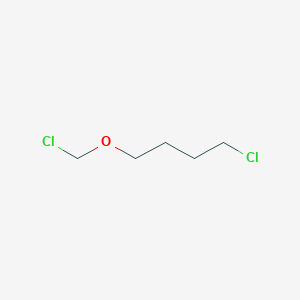
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” is a chemical compound with the CAS Number: 1392804-89-5 . It has a molecular weight of 201.27 . The IUPAC name of this compound is tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” is 1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Physical And Chemical Properties Analysis
The physical form of “tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” can be solid, semi-solid, liquid, or lump . It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
properties
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, formation of key intermediates, and deprotection of the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-bromo-2-methylcyclobutanol", "potassium carbonate", "DMF", "THF", "NaBH4", "HCl", "NaOH", "EtOH" ], "Reaction": [ "Step 1: Protection of tert-butyl carbamate with HCl and EtOH to form tert-butyl chloroformate", "Step 2: Reaction of tert-butyl chloroformate with 3-bromo-2-methylcyclobutanol in the presence of potassium carbonate and DMF to form tert-butyl N-(3-bromo-2-methylcyclobutyl)carbamate", "Step 3: Reduction of tert-butyl N-(3-bromo-2-methylcyclobutyl)carbamate with NaBH4 in THF to form tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate", "Step 4: Deprotection of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate with NaOH in EtOH to obtain the final product, tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate" ] } | |
CAS RN |
1785582-21-9 |
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



